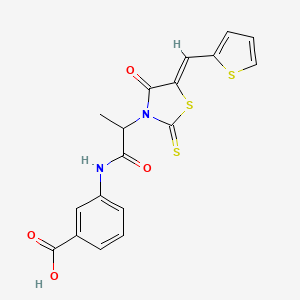

(Z)-3-(2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanamido)benzoic acid

Description

Properties

IUPAC Name |

3-[2-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanoylamino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O4S3/c1-10(15(21)19-12-5-2-4-11(8-12)17(23)24)20-16(22)14(27-18(20)25)9-13-6-3-7-26-13/h2-10H,1H3,(H,19,21)(H,23,24)/b14-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZAPNTGPYHULRL-ZROIWOOFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=CC(=C1)C(=O)O)N2C(=O)C(=CC3=CC=CS3)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)NC1=CC=CC(=C1)C(=O)O)N2C(=O)/C(=C/C3=CC=CS3)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanamido)benzoic acid typically involves multi-step organic reactions:

Formation of Thioxothiazolidin Ring: The thioxothiazolidin ring can be synthesized by the reaction of thiourea with α-haloketones under basic conditions.

Introduction of Thiophene Moiety: The thiophene ring is introduced via a Knoevenagel condensation reaction between the thioxothiazolidin derivative and thiophene-2-carbaldehyde.

Amidation Reaction: The intermediate product is then subjected to an amidation reaction with 3-aminobenzoic acid under dehydrating conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and thioxothiazolidin rings.

Reduction: Reduction reactions can target the carbonyl groups within the molecule.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to thiazolidinones, including (Z)-3-(2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanamido)benzoic acid. These compounds have demonstrated effectiveness against a range of Gram-positive and Gram-negative bacteria, as well as fungi. For instance, derivatives of thiazolidinones have shown superior antibacterial potency compared to traditional antibiotics like ampicillin, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa .

Anti-inflammatory Properties

The compound exhibits notable anti-inflammatory effects, which can be attributed to its ability to inhibit key inflammatory pathways. In particular, it has been shown to reduce the secretion of pro-inflammatory cytokines and inhibit mast cell degranulation. This mechanism is crucial for treating conditions characterized by chronic inflammation, such as eczema and psoriasis. By modulating these inflammatory responses, the compound may provide therapeutic benefits for patients suffering from various inflammatory skin disorders .

Cancer Therapeutics

Research indicates that (Z)-3-(2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanamido)benzoic acid could play a role in cancer treatment. It has been found to inhibit the expression of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis. Specifically, studies have demonstrated that the compound can suppress MMP-9 expression in breast cancer cells, thereby hindering their invasive capabilities . This suggests potential applications in developing anti-cancer therapies.

Skin Therapy Applications

The compound's unique properties make it a candidate for various skin therapy applications. Its anti-inflammatory and antioxidant activities position it as a promising agent for preventing skin aging and promoting wound healing. By inhibiting the production of reactive oxygen species (ROS) and matrix metalloproteinases, it helps maintain skin integrity and accelerates healing processes .

Synthesis and Derivatives

The synthesis of (Z)-3-(2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanamido)benzoic acid involves complex chemical reactions that yield various derivatives with potentially enhanced biological activities. The exploration of these derivatives could lead to more effective therapeutic agents with specific targeting capabilities in treating infections or inflammatory diseases .

Mechanism of Action

The mechanism of action of (Z)-3-(2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanamido)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, potentially inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

Similar Compounds

Thiazolidinediones: These compounds share the thiazolidin ring and are known for their antidiabetic properties.

Thiophene Derivatives: Compounds containing the thiophene ring are studied for their electronic properties and use in organic electronics.

Uniqueness

What sets (Z)-3-(2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanamido)benzoic acid apart is its combination of a thioxothiazolidin ring with a thiophene moiety and a benzoic acid group, providing a unique set of chemical and biological properties.

This detailed overview covers the essential aspects of (Z)-3-(2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanamido)benzoic acid, from its synthesis to its applications and mechanisms of action

Biological Activity

(Z)-3-(2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanamido)benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article aims to provide a comprehensive analysis of its biological activity based on diverse sources, including case studies and detailed research findings.

Chemical Structure

The compound belongs to the class of thiazolidinone derivatives, which are known for their diverse pharmacological properties. The structural formula can be represented as follows:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazolidinone derivatives. For instance, compounds similar to (Z)-3-(2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanamido)benzoic acid have demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria. A study showed that synthesized compounds exhibited antibacterial effects against eight bacterial species, indicating a promising avenue for developing new antibiotics .

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has been explored extensively. Thiazolidinone derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which plays a crucial role in inflammation. In vitro studies suggest that these compounds can effectively reduce inflammatory markers and exhibit selective inhibition of COX-II over COX-I, minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Study 1: Antimicrobial Efficacy

A study conducted on a series of thiazolidinone derivatives, including our compound of interest, demonstrated that modifications in the substituents significantly affected their antimicrobial efficacy. The results indicated that specific structural features enhanced the antibacterial activity against resistant strains .

Study 2: COX-II Inhibition

In another investigation focusing on COX-II inhibitors, derivatives similar to (Z)-3-(2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanamido)benzoic acid were synthesized and tested for their inhibitory activity. The most potent compounds exhibited IC50 values significantly lower than traditional NSAIDs, showcasing their potential as safer alternatives in managing inflammation .

Table 1: Summary of Biological Activities

| Activity Type | Assessed Compounds | Results |

|---|---|---|

| Antibacterial | Various thiazolidinone derivatives | Effective against multiple strains |

| Anti-inflammatory | (Z)-3-(2-(4-oxo... | Selective COX-II inhibition with low IC50 values |

| Cytotoxicity | Benzoic acid derivatives | Induced apoptosis in cancer cell lines |

The biological activity of (Z)-3-(2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanamido)benzoic acid is hypothesized to involve several mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in inflammatory pathways, such as COX enzymes.

- Disruption of Bacterial Cell Wall Synthesis : Its structure may interfere with bacterial cell wall synthesis, leading to cell lysis.

- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells by activating caspases and other apoptotic pathways .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.